molecular formula C17H13F3N2O2S B2935220 N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide CAS No. 866018-69-1

N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide

Cat. No.: B2935220
CAS No.: 866018-69-1
M. Wt: 366.36
InChI Key: LKKTWHONSWUPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide, commonly known as GW501516 or Cardarine, is a synthetic agonist of the nuclear receptor PPARβ/δ (Peroxisome Proliferator-Activated Receptor β/δ). Its IUPAC name is {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid . The compound has a molecular weight of 453.493 g/mol (C₂₁H₁₈F₃NO₃S₂) and is recognized for its role in modulating metabolic pathways and cellular proliferation .

Properties

IUPAC Name

N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-10-14(9-21-15(23)13-3-2-8-24-13)25-16(22-10)11-4-6-12(7-5-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKTWHONSWUPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H11F3N2S
  • Molecular Weight : 272.29 g/mol
  • CAS Number : 857284-26-5
  • IUPAC Name : N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
  • SMILES Notation : CNCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F

These features suggest a complex structure that may interact with various biological targets.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising antitumor activity . A study evaluated several thiazole compounds and found that modifications to the phenyl ring significantly influenced their cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed increased activity (IC50 values ranging from 1.61 to 1.98 µg/mL) against various cancer cells, suggesting a strong correlation between structure and activity .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Key Proteins : The compound may inhibit proteins involved in cell proliferation and survival pathways, particularly targeting anti-apoptotic proteins like Bcl-2.
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

Compound ModificationEffect on Activity
Methyl group at position 4 on the phenyl ringIncreases cytotoxicity
Electron-withdrawing groups on the phenyl ringEnhances antiproliferative activity
Presence of thiazole ringEssential for maintaining activity

These findings underline the importance of specific functional groups in enhancing the biological efficacy of thiazole derivatives.

Case Studies

Several case studies have documented the efficacy of similar thiazole compounds in preclinical settings:

  • Study on Glioblastoma Cells : A derivative exhibited significant growth inhibition in human glioblastoma U251 cells, with IC50 values indicating potent activity .
  • Combination Therapies : In combination with other chemotherapeutics, thiazole derivatives have shown enhanced efficacy, suggesting potential for use in multi-drug regimens.
  • Antibacterial Properties : Some studies have also explored the antibacterial effects of thiazole compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • PPARβ/δ Activation : GW501516 binds with high affinity to PPARβ/δ, enhancing fatty acid oxidation and insulin sensitivity .
  • Anticancer Activity : At 25 µM, it induces G2/M cell cycle arrest and apoptosis in T24 bladder cancer cells .
  • N-Cadherin Regulation : Reduces full-length N-cadherin levels at 15 µM, inhibiting Tspan15/ADAM10 complex activity .

Comparison with Similar Compounds

The following table compares GW501516 with structurally analogous compounds, focusing on substituents, bioactivity, and applications:

Compound Key Structural Features Molecular Weight (g/mol) Bioactivity/EC₅₀ Applications/Notes
GW501516 (Target Compound) Thiazole core with trifluoromethylphenyl, methylthio-phenoxyacetic acid substituents 453.493 3400 nM (PPARβ/δ) Metabolic disorders, cancer research (apoptosis induction)
N-(4-fluorophenyl)-6-((4-methyl-2-(4-(trifluoromethyl)phenyl)-thiazol-5-yl)methylthio)-nicotinamide Nicotinamide replaces furamide; 4-fluorophenyl group 504.1 Not reported Synthetic intermediate; HPLC purity 86.9%
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine Pyrimidine and morpholinosulfonyl substituents 436.16 Not reported Low yield (38%); potential kinase inhibitor
(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide Difluoromethylsulfanyl and cyano groups 526.5 (est.) Not reported Enhanced metabolic stability due to fluorinated groups
2-{2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid Structural isomer of GW501516 with altered phenoxy group 453.493 3400 nM (similar to GW501516) Metabolite identified in blood; shares PPARβ/δ activity

Structural and Functional Insights

  • Thiazole vs. Thiadiazole Derivatives : Compounds like those in (1,3,4-thiadiazoles) exhibit broader medicinal applications, including antimicrobial activity, but lack PPAR-specific targeting .
  • Substituent Effects: The trifluoromethyl group in GW501516 enhances lipophilicity and receptor binding compared to non-fluorinated analogs (e.g., ) . Morpholinosulfonyl groups () improve solubility but complicate synthesis .
  • Bioactivity : GW501516's EC₅₀ of 3400 nM is comparable to its metabolite () but less potent than advanced PPARγ agonists (e.g., Rosiglitazone, EC₅₀ ~100 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.